6-tert-Butyl-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
Historical Background of Benzothiophene-Pyrrole Hybrid Compounds in Research
Benzothiophene-pyrrole hybrids trace their origins to mid-20th-century investigations into fused heterocyclic systems with enhanced electronic properties. Early work focused on benzothiophene derivatives for their aromatic stability and sulfur-containing pharmacophores, while pyrrole motifs gained attention for their role in natural product biosynthesis. The strategic fusion of these systems accelerated in the 1990s with advances in cycloaddition chemistry, enabling precise control over ring annulation. For instance, Dürüst and coworkers pioneered microwave-assisted synthesis routes for benzothiophene-fused pyrroles, demonstrating enhanced reaction efficiency compared to conventional thermal methods. These hybrid systems later gained prominence in medicinal chemistry due to their dual capacity for π-π stacking (via benzothiophene) and hydrogen bonding (via pyrrole NH groups).
Evolution of Nitrile-Functionalized Heterocyclic Research
The incorporation of nitrile (-CN) groups into heterocycles emerged as a transformative strategy in the 1980s, driven by the functional group's dual role as a hydrogen bond acceptor and a precursor for further derivatization. Alkenyl nitriles proved particularly valuable in annulation reactions, enabling stereoselective construction of polycyclic systems. In the case of 6-tert-butyl-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the nitrile group at position 3 enhances molecular polarity while providing a handle for post-synthetic modifications such as cycloadditions or nucleophilic substitutions. Recent advances in nitrile chemistry have expanded their utility in materials science, particularly in covalent triazine frameworks (CTFs) where nitrile groups enable thermally induced trimerization into stable porous networks.
Current Research Landscape and Significance in Heterocyclic Chemistry
Contemporary studies on this compound intersect three key domains:
- Synthetic Methodology : Microwave-assisted protocols reduce reaction times from hours to minutes while improving yields of benzothiophene-pyrrole hybrids.
- Computational Modeling : Density functional theory (DFT) analyses reveal that the tert-butyl group induces steric effects stabilizing the tetrahydrobenzothiophene conformation, while the dioxopyrrole moiety participates in intramolecular hydrogen bonding.
- Biological Evaluation : Though direct studies on this specific compound are limited, structural analogs demonstrate antimicrobial activity against Gram-positive pathogens (MIC 3-6 μg/mL) and immunomodulatory effects via retinoic acid receptor alpha (RARα) agonism.
| Key Molecular Features | Impact on Properties |
|---|---|
| Tetrahydrobenzothiophene core | Enhanced conformational flexibility |
| 2,5-Dioxopyrrole subunit | Hydrogen bonding capacity |
| tert-Butyl substituent | Steric stabilization of chair conformer |
| Nitrile functionality | Dipole moment enhancement (μ = 3.8 D) |
Interdisciplinary Research Applications of Multifunctional Heterocycles
The compound's structural complexity enables diverse applications:
- Medicinal Chemistry : Pyrrole-dione moieties in analogous compounds show inhibition of lipopolysaccharide-induced B-lymphocyte proliferation (IC₅₀ 0.1-1 μM).
- Materials Science : Nitrile groups facilitate integration into CTFs for heterogeneous catalysis, with BET surface areas exceeding 800 m²/g in related systems.
- Environmental Chemistry : DFT studies predict that benzothiophene pyrolysis initiates via α-H migration (activation energy 65 kcal/mol), suggesting potential for controlled desulfurization processes.
Research Objectives and Theoretical Framework
Current investigations prioritize three objectives:
- Synthetic Optimization : Developing one-pot sequences combining Gewald aminothiophene synthesis with [3+2] cycloadditions to streamline production.
- Mechanistic Elucidation : Employing DFT calculations (B3LYP/6-311++G**) to map the compound's conformational landscape and reaction pathways.
- Application Exploration : Evaluating its potential as a CTF precursor through nitrile trimerization kinetics studies at 400-600°C.
The theoretical framework integrates frontier molecular orbital theory (predicting reactivity at the nitrile LUMO) and QSAR models correlating substituent effects with biological activity in benzothiophene derivatives.
Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,3)10-4-5-11-12(9-18)16(22-13(11)8-10)19-14(20)6-7-15(19)21/h6-7,10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPOWERLRCXKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-tert-Butyl-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound with potential biological activities. Its unique structural features make it a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C_{15}H_{18}N_{2}O_{3}S |
| Molecular Weight | 298.38 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrole ring and subsequent functionalization to introduce the benzothiophene moiety. The reaction conditions often include the use of specific catalysts and reagents to ensure high yield and purity.
Antimicrobial Activity
Research indicates that compounds related to benzothiophenes exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of benzo[b]thiophene showed low minimum inhibitory concentrations (MICs) against various Gram-positive bacteria and fungi, suggesting that similar structural motifs in our compound may confer antimicrobial activity .
Anticancer Potential
The benzothiophene scaffold has been associated with anticancer activity. Compounds within this class have been shown to inhibit cancer cell proliferation in vitro and in vivo:
- A case study involving related compounds indicated that they could induce apoptosis in cancer cell lines through modulation of key signaling pathways .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with various receptors influencing cellular signaling cascades.
- Antioxidant Properties : Similar compounds have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
Case Studies
- Antimicrobial Study : A recent investigation into related thiophene derivatives reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values as low as 16 µg/mL . This suggests that our compound may exhibit comparable efficacy.
- Anticancer Research : In vitro studies on benzothiophene derivatives indicated that they could inhibit cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis .
Scientific Research Applications
Pharmaceutical Applications
Analgesic Properties
Recent studies have indicated that derivatives of compounds similar to 6-tert-butyl-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exhibit significant analgesic effects. For instance, research on related benzothiophene derivatives has shown promising results in pain relief comparable to established analgesics like metamizole . The mechanism behind this activity is believed to involve modulation of pain pathways through interaction with specific receptors.
Antioxidant Activity
Compounds containing similar structural motifs have been investigated for their antioxidant properties. The presence of the dioxo-pyrrole moiety contributes to the ability to scavenge free radicals effectively. This property is crucial in developing therapeutic agents aimed at mitigating oxidative stress-related diseases .
Drug Development
The compound serves as a valuable intermediate in synthesizing other pharmaceuticals. Its ability to form complexes with metal ions has been exploited in creating novel drug candidates that target specific biological pathways. For instance, reactions involving this compound can yield Schiff bases that demonstrate enhanced biological activity .
Material Science Applications
Polymer Chemistry
In material science, the compound's structure allows it to be utilized as a building block for synthesizing polymers with specific mechanical and thermal properties. The incorporation of benzothiophene derivatives into polymer matrices can enhance their stability and functionality, making them suitable for advanced applications in coatings and composites.
Organic Electronics
The electronic properties of this compound make it a candidate for use in organic electronics. Its ability to conduct electricity can be harnessed in developing organic semiconductors for use in devices such as solar cells and transistors.
Agricultural Chemistry Applications
Pesticide Development
The compound's unique chemical structure allows it to be explored as a potential pesticide or herbicide. Research into similar compounds has suggested that they can inhibit specific biochemical pathways in pests and weeds without harming beneficial organisms . This selectivity is crucial for sustainable agricultural practices.
Case Studies
Chemical Reactions Analysis
Reactivity of the Maleimide Group
The maleimide moiety (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) is highly electrophilic, enabling Michael addition reactions with nucleophiles such as thiols, amines, and hydrazines. This reactivity is critical for bioconjugation and polymer crosslinking applications.
Key Reactions:
-
Thiol-Maleimide Click Chemistry :
The maleimide group reacts with thiols (e.g., cysteine residues in proteins) under mild, aqueous conditions (pH 6.5–7.5) to form stable thioether bonds . -
Amine Adduct Formation :
Primary and secondary amines undergo nucleophilic attack at the maleimide’s α,β-unsaturated carbonyl system. For example, reactions with aliphatic amines (e.g., ethylamine) or heterocyclic amines (e.g., thiazol-2-amine) yield substituted pyrrolidine derivatives .
Cyano Group Transformations
The 3-carbonitrile substituent participates in hydrolysis , reduction , and cycloaddition reactions:
-
Hydrolysis to Carboxylic Acid :
Under acidic or basic conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O₂), the cyano group converts to a carboxylic acid . -
Reduction to Primary Amine :
Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the cyano group to an amine .
Steric Effects of the tert-Butyl Group
The bulky tert-butyl substituent at position 6 influences regioselectivity by directing reactions toward less sterically hindered sites (e.g., the maleimide group at position 2).
Mechanistic Insights
-
Michael Addition Kinetics : Reaction rates with amines depend on electronic and steric factors. Electron-deficient amines (e.g., heterocycles) react faster due to enhanced nucleophilicity .
-
Acid/Base Stability : The maleimide ring is susceptible to hydrolysis under strongly acidic/basic conditions, limiting its utility in extreme environments .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this compound, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, cyclocondensation of aminothiophene derivatives with succinic anhydride in the presence of fused sodium acetate under reflux yields the pyrrolidine-dione moiety . Key factors include:
- Catalyst selection : Sodium acetate promotes cyclization, while CuCl₂·2H₂O may enhance regioselectivity in analogous systems .
- Solvent optimization : Acetic anhydride/acetic acid mixtures (10:20 mL) are common for achieving high yields (~68%) .
- Reaction time : 2–12 hours, depending on substituent reactivity .
- Table : Comparison of methods from literature:
| Reagents | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Aminothiophene + succinic anhydride | Sodium acetate | Acetic anhydride | 68% | |
| Bis(indolyl)propane-dione + diaza-diene | CuCl₂·2H₂O | THF | 94–98% |
Q. Which spectroscopic techniques are most effective for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves substituent environments (e.g., tert-butyl at δ ~1.34 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- IR spectroscopy : Identifies carbonyl (1680–1720 cm⁻¹) and nitrile (2210–2220 cm⁻¹) stretches .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 386 for analogous thiazolo-pyrimidine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from conformational flexibility?
- Methodological Answer :
- Variable-temperature NMR : Differentiates dynamic equilibria (e.g., keto-enol tautomerism in pyrrolidine-dione systems) .
- 2D NMR (COSY, NOESY) : Maps through-space coupling to confirm spatial arrangements of the tetrahydrobenzothiophene ring .
- Deuterium exchange experiments : Identifies labile protons (e.g., NH in dihydro-1H-pyrrol) that may complicate spectral interpretation .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular docking : Screens binding affinity with target enzymes (e.g., autotaxin inhibition assays using Amplex-Red fluorescence) .
- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps of the benzothiophene core) to predict redox behavior .
- MD simulations : Assesses stability of the tert-butyl group in hydrophobic binding pockets .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodological Answer :
- Substituent variation : Replace the 2,5-dioxopyrrolidine moiety with other electrophilic groups (e.g., maleimide) to study Michael acceptor activity .
- Bioisosteric replacement : Swap the benzothiophene core with indole or quinazoline derivatives to modulate solubility .
- Table : Example SAR modifications and outcomes:
| Modification | Observed Effect | Reference |
|---|---|---|
| tert-Butyl → methyl | Reduced steric hindrance, lower logP | |
| Nitrile → amide | Enhanced hydrogen bonding, reduced cytotoxicity |
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer :
- Source analysis : Higher yields (94–98%) in may stem from optimized CuCl₂ catalysis, while lower yields (68%) in reflect side reactions (e.g., incomplete cyclization) .
- Replication studies : Systematically vary catalysts (NaOAc vs. CuCl₂) and solvents (THF vs. acetic acid) to identify critical parameters .
Theoretical Framework Integration
Q. What conceptual frameworks guide mechanistic studies of its reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
